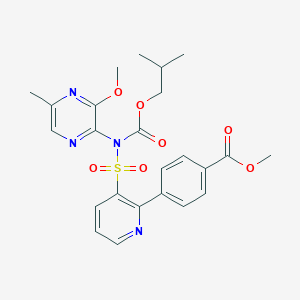![molecular formula C22H24N4O2 B182953 (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione CAS No. 984-01-0](/img/structure/B182953.png)
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione, also known as MitoTam, is a novel compound that has been studied for its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the inhibition of mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species (ROS). This results in the activation of cell death pathways in cancer cells, leading to their apoptosis. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to increase mitochondrial biogenesis and improve mitochondrial function, making it a potential therapeutic agent for mitochondrial dysfunction.
Biochemical And Physiological Effects
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and increase mitochondrial biogenesis and function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for a variety of diseases.
Advantages And Limitations For Lab Experiments
One advantage of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione in lab experiments is its specificity for mitochondrial complex I, making it a useful tool for studying mitochondrial function. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of using (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. One potential direction is the development of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione analogs with improved solubility and potency. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be studied for its potential applications in other diseases, such as metabolic disorders and aging. Finally, the mechanism of action of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione could be further elucidated to better understand its effects on mitochondrial function and cell death pathways.
In conclusion, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione is a promising compound with potential applications in scientific research. Its ability to inhibit mitochondrial complex I and induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment. Additionally, its ability to improve mitochondrial function and reduce oxidative stress and inflammation makes it a potential therapeutic agent for a variety of diseases. Further research is needed to fully understand the potential of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione and its analogs.
Synthesis Methods
The synthesis of (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione involves the reaction of 4-dimethylaminobenzaldehyde with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Scientific Research Applications
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, (3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione has been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and mitochondrial dysfunction.
properties
CAS RN |
984-01-0 |
|---|---|
Product Name |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
Molecular Formula |
C22H24N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H24N4O2/c1-25(2)17-9-5-15(6-10-17)13-19-21(27)24-20(22(28)23-19)14-16-7-11-18(12-8-16)26(3)4/h5-14H,1-4H3,(H,23,28)(H,24,27)/b19-13-,20-14+ |
InChI Key |
YBDCSKNFSXQMSN-AXPXABNXSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=C(C=C3)N(C)C)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



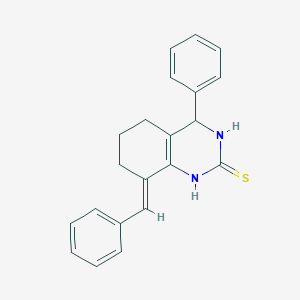
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}-N-phenylaniline](/img/structure/B182873.png)
![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
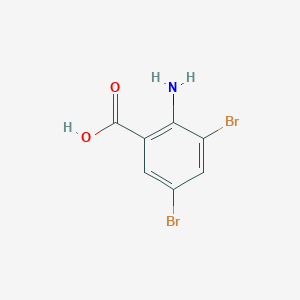
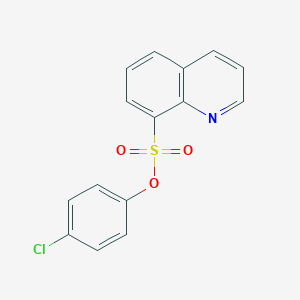
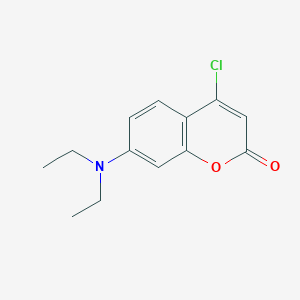
![[[(2,4-Dimethylphenyl)sulfonyl]amino]acetic acid](/img/structure/B182882.png)
![{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B182884.png)
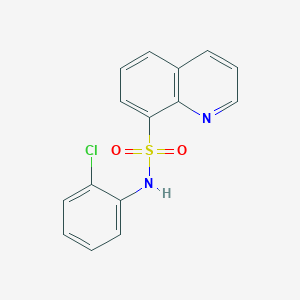
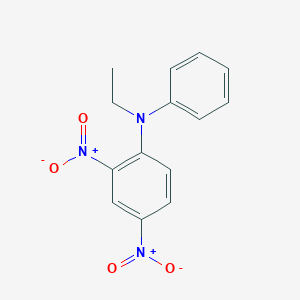
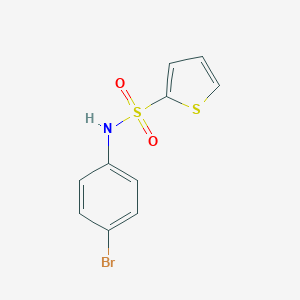
![1-Nitro-4-({2-[(4-nitrophenyl)sulfanyl]ethyl}sulfanyl)benzene](/img/structure/B182893.png)
